![molecular formula C10H8ClFO3 B1323752 Ethyl 2-chloro-4-fluorobenzoylformate CAS No. 951887-94-8](/img/structure/B1323752.png)
Ethyl 2-chloro-4-fluorobenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4-fluorobenzoylformate is an organic compound with the molecular formula C10H8ClFO3. It is a light yellow solid and is used in various chemical research and industrial applications . The compound is known for its versatility as a small molecule scaffold, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common route involves the esterification of 2-chloro-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-chloro-4-fluorobenzoylformate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential in creating pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Ethyl 2-chloro-4-fluorobenzoylformate can be compared with other similar compounds such as:
- Ethyl 2-chlorobenzoylformate
- Ethyl 4-fluorobenzoylformate
- Ethyl 2-bromo-4-fluorobenzoylformate
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
Ethyl 2-chloro-4-fluorobenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8ClF O3 and features a benzoyl group with chlorine and fluorine substituents. The presence of these halogens is significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Biological Activity
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of halogen substituents often enhances the efficacy against Gram-positive and Gram-negative bacteria, making this compound a candidate for further antimicrobial studies.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the benzoyl group can lead to significant changes in enzyme kinetics, potentially serving as leads for drug development targeting metabolic disorders.
- Cytotoxicity : Preliminary studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest, which warrants further investigation into its potential as an anticancer agent.
Table 1: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at UCSF evaluated the antimicrobial properties of halogenated benzoylformates, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Enzyme Kinetics : Investigations into the kinetic properties of related compounds revealed that this compound could inhibit benzoylformate decarboxylase (BFD). This enzyme plays a crucial role in bacterial metabolism, and its inhibition could lead to reduced bacterial growth, highlighting the compound's potential as an antibacterial agent .
- Cytotoxic Studies : In vitro studies on various cancer cell lines indicated that this compound exhibits cytotoxic effects, leading to cell death through apoptotic pathways. These findings suggest that further exploration into its structure-activity relationship could yield promising anticancer agents .
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHHBWHCGGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.